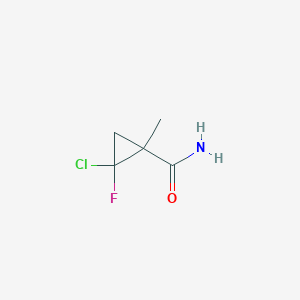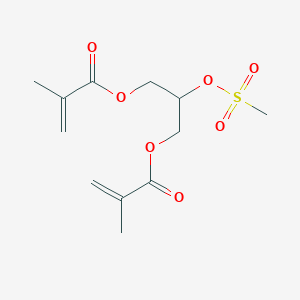
2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid, also known as 2C-CPPA, is a chemical compound with a wide range of applications in the scientific research field. It is a member of the pyridine-3-acetic acid family, which is composed of aromatic compounds with pyridine-3-acetic acid as the parent compound. 2C-CPPA has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent in the synthesis of other compounds, and for its biochemical and physiological effects. In
Applications De Recherche Scientifique
2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent in the synthesis of other compounds, and for its biochemical and physiological effects. It has been found to be an effective reagent for the synthesis of various heterocycles, such as indoles and pyridines. In addition, it has been used in the synthesis of various biologically active compounds, such as antibiotics and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to interact with certain proteins, which may be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid have been studied extensively. It has been found to have a wide range of effects on the body, including modulation of the immune system, inhibition of inflammation, and modulation of the central nervous system. In addition, it has been found to have anti-cancer and anti-diabetic properties, as well as anti-oxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid in lab experiments include its low cost and availability, its wide range of applications, and its ease of synthesis. The main limitation of 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid is its toxicity, as it can cause adverse effects in humans and animals.
Orientations Futures
The potential future directions of 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid research include further studies on its biochemical and physiological effects, its potential use in drug design and synthesis, and its potential use in the development of novel therapeutic agents. In addition, further research is needed to better understand its mechanism of action and to identify potential therapeutic targets. Other possible future directions include the development of new methods for its synthesis and the exploration of new applications for its use.
Méthodes De Synthèse
2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, 4-chloro-3-ethoxycarbonyl-2-pyridineacetic acid. The second step involves the reaction of the intermediate compound with 2-chloro-5-chlorophenylpyridine in the presence of sodium ethoxide to form the final product, 2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid.
Propriétés
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-8(2-4-11)10-5-9(6-12(17)18)13(15)16-7-10/h1-5,7H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKGLXHDHCZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4'-chlorophenyl)pyridine-3-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)





